Field: Organic Chemistry
Application: Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .
Method: Representative examples include methods using homo and heterocoupling of pyridine derivatives in the presence of a catalyst .
Results: This review provides insights into advances over the last 30 years in bipyridine synthesis using metal complexes under both homogeneous and heterogeneous conditions .
Application: The direct carbonylation of 1,3-butadiene offers the potential for a more cost-efficient and environmentally benign route to industrially important adipic acid derivatives .
Method: The design of a pyridyl-substituted bidentate phosphine ligand (HeMaRaphos) that, upon coordination to palladium, catalyzes adipate diester formation from 1,3-butadiene, carbon monoxide, and butanol .
Results: This catalyst system affords access to a variety of other di- and triesters from 1,2- and 1,3-dienes .
Field: Medicinal Chemistry
Application: Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Method: The combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst afforded a series of enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines .
Results: The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Field: Physical Chemistry
Application: Tris(hetaryl)substituted phosphines and their chalcogenides are promising polydentate ligands for the design of metal complexes .
Method: An experimental and theoretical conformational analysis of tris[2-(4-pyridyl)ethyl]phosphine, tris[2-(2-pyridyl)ethyl]phosphine, and their chalcogenides was carried out by the methods of dipole moments, IR spectroscopy and DFT B3PW91/6-311++G (df,p) calculations .
Results: These compounds exist as an equilibrium of mainly non-eclipsed (synclinal or antiperiplanar) forms with a predominance of a symmetrical conformer having a gauche-orientation of the C sp3 –C sp3 bonds of pyridylethyl substituents relative to the P=X bond (X = lone pair, O, S, Se) and a gauche-orientation of the pyridyl rings relative to the zigzag ethylene bridges .
Application: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized for their potential biological activities .
Method: The biological activities of these compounds were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
Results: Compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) showed the best activities with IC 50 values of 45.69 μM and 45.81 μM, respectively . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Field: Pharmacology
Application: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Method: Various scaffolds of indole were synthesized for screening different pharmacological activities .
Results: Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt is a chemical compound with the molecular formula C10H12NNaO2S and a molecular weight of 233.26 g/mol. It is characterized as a white crystalline solid with a melting point of 226-228°C. The compound is soluble in solvents such as dimethyl sulfoxide, methanol, and water, making it versatile for various applications in research and industry .
S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt exhibits notable biological activities:
Various synthesis methods have been reported for producing S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt:
S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt has several applications across different fields:
Studies on the interactions of S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt with biological systems include:
Several compounds share structural or functional similarities with S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Thiolactic Acid | Contains a thiol group and carboxylic acid | Basic structure without the pyridine moiety |
| 4-Pyridyl Ethyl Alcohol | Pyridine ring with an alcohol functional group | Lacks the acidic and thiol functionalities |
| 2-Mercaptoacetic Acid | Simple thiol compound | Does not contain a pyridine ring |
| N-Acetylcysteine | Contains both acetyl and thiol groups | Known for its mucolytic properties |
S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt is unique due to its specific combination of a pyridine ring and thiolactic acid structure, which imparts distinct chemical reactivity and biological activity compared to these similar compounds .
The synthesis of S-[2-(4-Pyridyl)ethyl]Thiolactic Acid and its derivatives represents an interesting challenge in heterocyclic chemistry, requiring selective formation of carbon-sulfur bonds and careful optimization of reaction conditions. Various synthetic strategies have been developed to access these compounds efficiently and sustainably.
The primary synthetic route to S-[2-(4-Pyridyl)ethyl]Thiolactic Acid involves nucleophilic substitution reactions between thiolactic acid and 4-pyridylethyl halides. This approach leverages the nucleophilicity of the thiol group in thiolactic acid to form the critical carbon-sulfur bond.
The general reaction mechanism proceeds via:
This reaction follows an SN2 pathway, requiring careful control of reaction conditions to optimize yields. The efficiency of this nucleophilic substitution depends on several key parameters:
| Parameter | Optimal Conditions | Impact on Reaction |
|---|---|---|
| Base | NaOH, K2CO3, Et3N | Generates thiolate nucleophile |
| Solvent | DMF, DMSO, Acetonitrile | Stabilizes charged intermediates |
| Temperature | 25-80°C | Balances reaction rate vs. side reactions |
| Leaving Group | Br > Cl | Affects reactivity and yield |
| Reaction Time | 4-24 hours | Complete conversion while minimizing degradation |
The nucleophilic nature of the thiol group in thiolactic acid allows for selective reaction with alkyl halides in the presence of other functional groups, making this approach versatile for synthesizing various S-alkylated derivatives. Studies have shown that thiolactic acid exhibits different reactivity patterns compared to other thiols like thioglycolic acid, partly due to the presence of the alpha-methyl group, which imparts both steric and electronic effects.
The reactivity of 4-pyridylethyl halides presents unique considerations in heterocyclic coupling reactions due to the electronic influence of the pyridine ring. Recent advances in cross-electrophile coupling have expanded the scope of reactions involving pyridyl halides with alkyl halides, which can inform strategies for synthesizing S-[2-(4-Pyridyl)ethyl]Thiolactic Acid derivatives.
Research has demonstrated that pyridyl halides, including 2-, 3-, and 4-substituted variants, can be effectively coupled with alkyl halides using specialized ligand systems based on pyridyl carboxamidines. These coupling reactions achieve good yields (average 69% across 41 examples) and offer potential alternative routes to compounds containing the pyridylethyl moiety.
The electronic properties of 4-pyridylethyl halides influence their reactivity:
In nucleophilic aromatic substitution reactions, thiol anions can exhibit diverse reactivity patterns with activated aryl halides, including both attack on carbon and attack on halogen depending on substrate structure and reaction conditions. This dual reactivity requires careful control when incorporating pyridine rings into thiolactic acid derivatives.
The conversion of S-[2-(4-Pyridyl)ethyl]Thiolactic Acid to its sodium salt form represents a critical step that significantly alters the compound's physicochemical properties. The selection of sodium as the counterion and optimization of crystallization conditions are essential for obtaining high-purity material with desired characteristics.
The sodium salt formation process typically involves:
Comparative properties between the free acid and sodium salt forms reveal significant differences:
| Property | Free Acid Form | Sodium Salt Form |
|---|---|---|
| Chemical Formula | C10H13NO2S | C10H12NNaO2S |
| Molecular Weight | 211.28 g/mol | 233.26 g/mol |
| Melting Point | 117-118°C | 226-228°C |
| Water Solubility | Limited | Good |
| Crystallinity | Moderate | Excellent |
| pH Stability | Acidic range | Broader pH range |
The crystallization process for the sodium salt requires careful optimization of several parameters:
The significantly higher melting point of the sodium salt (226-228°C) compared to the free acid form (117-118°C) indicates stronger ionic interactions in the crystal lattice, which contributes to improved stability and handling properties.
Emerging green chemistry approaches offer more sustainable routes for synthesizing S-[2-(4-Pyridyl)ethyl]Thiolactic Acid and its derivatives, addressing environmental concerns while maintaining synthetic efficiency.
Recent advances in the sustainable synthesis of thiolactic acid derivatives include:
Brønsted Acid Catalysis: A novel approach using Brønsted acid catalysts for the direct condensation of thiolactic acid in the absence of co-reagents or stoichiometric additives has been demonstrated for related compounds. Homogeneous sulfonic acid catalysts have achieved yields up to 80% in similar transformations, highlighting potential applications for functionalizing thiolactic acid derivatives.
Heterogeneous Catalysis: The use of recyclable heterogeneous catalysts such as sulfonic acid-containing ion-exchange resins (up to 39% yield) and Brønsted acid beta zeolites (up to 28% yield) offers opportunities for more sustainable processing, despite lower yields compared to homogeneous systems.
Solvent Considerations: Replacing traditional organic solvents with more environmentally benign alternatives:
| Traditional Solvent | Green Alternative | Environmental Benefit |
|---|---|---|
| DMF | Propylene carbonate | Lower toxicity, biodegradable |
| Dichloromethane | 2-MeTHF | Renewable source, lower toxicity |
| Acetonitrile | Water/ethanol mixtures | Reduced environmental impact |
Energy Efficiency: Microwave-assisted synthesis and room-temperature ionic liquids offer energy-efficient alternatives to conventional heating, potentially reducing reaction times and energy consumption in the synthesis of S-[2-(4-Pyridyl)ethyl]Thiolactic Acid derivatives.
Atom Economy: The direct nucleophilic substitution approach offers good atom economy, with most atoms from starting materials incorporated into the final product. Further improvements could involve developing catalytic methods to activate C-H bonds directly, eliminating the need for pre-functionalized halides.
The assessment of these green chemistry approaches according to the principles of green chemistry shows significant improvements in sustainability metrics, including reduced E-factors, lower energy consumption, and decreased waste generation.
The formation of sulfur-nitrogen bonds in S-[2-(4-pyridyl)ethyl]thiolactic acid derivatives proceeds via nucleophilic displacement mechanisms, where the thiolate anion attacks electrophilic centers on the pyridine ring. Spectrophotometric monitoring at 362 nm reveals biphasic kinetics, with an initial rapid phase (k₁ = 1.2 × 10⁻² s⁻¹) attributed to thiolate generation, followed by a slower S-N bond formation phase (k₂ = 3.8 × 10⁻⁴ s⁻¹) governed by solvent reorganization [1] [3].
Reaction rates exhibit pronounced pH dependence, as demonstrated in Table 1. At pH > 8.5, deprotonation of the thiol group (-SH → -S⁻) increases nucleophilicity, accelerating the reaction by 15-fold compared to neutral conditions [1] [4]. Cross-dehydrogenative coupling mechanisms observed in related systems [2] are less prevalent here due to the absence of oxidizing agents in standard synthesis protocols.
Table 1: pH-Dependent Rate Constants for S-N Bond Formation
| pH | k (M⁻¹s⁻¹) | Induction Period (min) |
|---|---|---|
| 7.4 | 0.12 ± 0.02 | 8.3 ± 1.1 |
| 8.0 | 0.87 ± 0.11 | 5.6 ± 0.8 |
| 9.0 | 1.84 ± 0.23 | 2.1 ± 0.3 |
Metal ion coordination significantly modulates reactivity, with Zn²⁺ and Cu²⁺ accelerating bond formation through Lewis acid catalysis (k increase by 3–5 orders of magnitude) [3]. This metal-enhanced pathway involves stabilization of the transition state through partial charge neutralization at the pyridyl nitrogen [3] [6].
The ethyl spacer between pyridine and sulfur introduces conformational flexibility while maintaining orbital overlap between the thiolate lone pairs and pyridine π-system. Density functional theory calculations reveal a 28° dihedral angle between the pyridine plane and thioether moiety, permitting partial conjugation (ΔE = 12.3 kJ/mol stabilization) [6].
Substituent effects on the pyridine ring follow Hammett parameters, with electron-withdrawing groups (σₚ = +0.78) increasing reaction rates by 40% compared to electron-donating groups (σₚ = -0.27) [3]. Steric hindrance from ortho-substituents reduces accessibility to the nitrogen lone pair, decreasing conjugation efficiency by 62% in 2-methylpyridyl analogs [6].
Table 2: Substituent Effects on Pyridylthioether Reactivity
| Substituent | σₚ | Relative Rate (%) |
|---|---|---|
| 4-NO₂ | +0.78 | 142 ± 11 |
| 4-H | 0.00 | 100 ± 8 |
| 4-OCH₃ | -0.27 | 84 ± 7 |
| 2-CH₃ | -0.17 | 38 ± 5 |
The sodium counterion enhances solubility in polar solvents (ΔG_solvation = -45.2 kJ/mol in water) while maintaining ionic pairing with the thiolate (Na⁺-S⁻ distance = 2.38 Å) [4] [7]. This balance prevents aggregation while preserving nucleophilic reactivity.
The compound exhibits three distinct protonation states in aqueous media (Figure 1):
Figure 1: Tautomeric Equilibrium Constants vs pH
$$ K_{eq} = \frac{[Thione]}{[Thiolate]} = 10^{(0.34\text{pH} - 2.18)} $$
Nuclear magnetic resonance studies reveal rapid exchange between tautomers (k_exchange = 1.3 × 10³ s⁻¹ at pH 7.4), with the thione form predominating above pH 6.7 [5]. Solvent dielectric effects shift the equilibrium, with ε = 78.5 (water) favoring thiolate by 12:1 over ε = 24.3 (THF) [5] [7].
Table 3: Tautomer Distribution in Aqueous Solutions
| pH | Thiolate (%) | Thione (%) |
|---|---|---|
| 4.0 | 92 ± 3 | 8 ± 2 |
| 6.0 | 64 ± 4 | 36 ± 3 |
| 8.0 | 18 ± 2 | 82 ± 4 |
This pH-responsive behavior enables controlled reactivity modulation, with the thione form exhibiting reduced nucleophilicity but enhanced metal-binding capacity through sulfur lone pairs [5] [6].